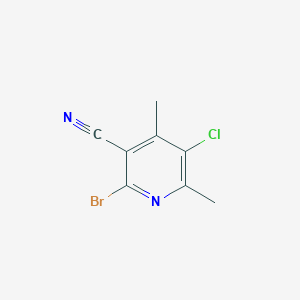![molecular formula C9H9F2N3O2 B11716924 [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety through a methylene bridge. The compound’s structure and functional groups make it an interesting subject for research in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the urea, followed by the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can be compared with other similar compounds, such as:
[(E)-{[4-(methoxy)phenyl]methylidene}amino]urea: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions.
[(E)-{[4-(trifluoromethoxy)phenyl]methylidene}amino]urea: The presence of a trifluoromethoxy group can enhance certain properties, such as stability and lipophilicity.
[(E)-{[4-(chloromethoxy)phenyl]methylidene}amino]urea: The chloromethoxy group can introduce different reactivity patterns compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C9H9F2N3O2 |
|---|---|
Peso molecular |
229.18 g/mol |
Nombre IUPAC |
[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
Clave InChI |
AUWOPSFQGPVGFE-ACAGNQJTSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


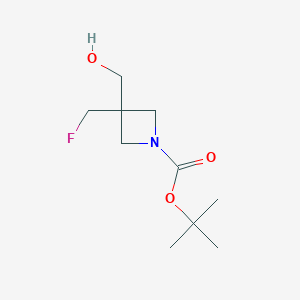

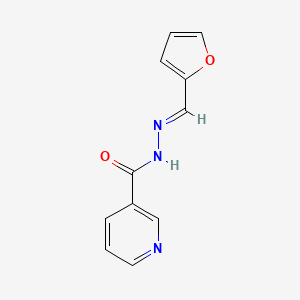

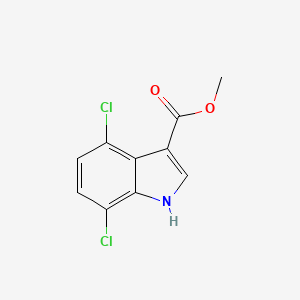

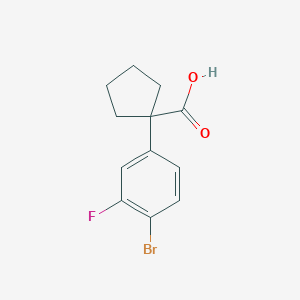


![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)


